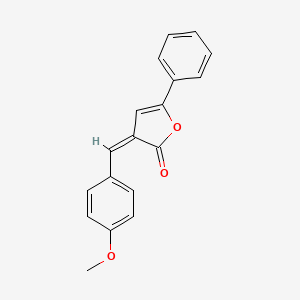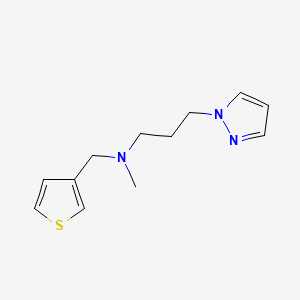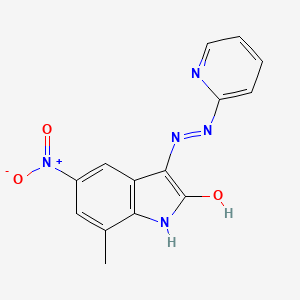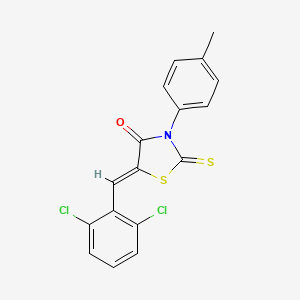![molecular formula C18H11BrN2O2S B3871973 5-Bromo-3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]indol-2-one](/img/structure/B3871973.png)
5-Bromo-3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]indol-2-one
Overview
Description
5-Bromo-3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that includes a bromine atom, a hydroxy group, a thiazole ring, and an indole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Bromo-3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of 4-methylphenyl isothiocyanate with an appropriate amine under controlled conditions.
Indole Formation: The indole core is formed through a cyclization reaction involving the thiazole derivative and an appropriate precursor.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction using suitable reagents and conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
5-Bromo-3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
5-Bromo-3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]indol-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
5-Bromo-3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]indol-2-one can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar biological activities but different substituents.
Benzimidazole derivatives: Compounds with a similar heterocyclic structure but different functional groups
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
5-bromo-3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S/c1-9-2-4-10(5-3-9)18-21-17(23)15(24-18)14-12-8-11(19)6-7-13(12)20-16(14)22/h2-8,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFPLRIJNCDHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-furaldehyde [3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3871895.png)
![4-{[(2,5-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3871900.png)
![(4E)-4-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}-4-PHENYLBUTANOIC ACID](/img/structure/B3871924.png)

![N'-(2-hydroxyphenyl)-2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetohydrazide](/img/structure/B3871941.png)

![4-[(3-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3871946.png)

![5-(acetylamino)-2-chloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B3871959.png)
![N-[2-[[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B3871960.png)
![2-chloro-N'-{3-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B3871966.png)
![(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one](/img/structure/B3871967.png)

![3-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B3871987.png)
